

A Comparative Spectroscopic Analysis of Bromophenylacetamide Isomers

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)acetamide

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A detailed examination of the spectroscopic signatures of ortho-, meta-, and para-bromophenylacetamide isomers reveals distinct patterns crucial for their differentiation and characterization in research and drug development. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the bromine atom on the phenyl ring in bromophenylacetamide significantly influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for the 2-bromo, 3-bromo, and 4-bromo isomers. Understanding these differences is paramount for unambiguous identification and for elucidating structure-activity relationships in medicinal chemistry.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the three isomers of bromophenylacetamide.

^1H NMR Spectral Data (CDCl₃, 400 MHz)

Isomer	Chemical Shift (δ) in ppm
2-Bromophenylacetamide	Aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The amide proton (NH) signal is usually a broad singlet around δ 7.5-8.5 ppm. The acetyl methyl protons (CH_3) present as a singlet around δ 2.2 ppm.
3-Bromophenylacetamide	The aromatic protons show distinct splitting patterns in the δ 7.0-7.8 ppm region. The amide proton (NH) signal is observed as a broad singlet, typically between δ 7.5-8.5 ppm. The acetyl methyl protons (CH_3) appear as a singlet around δ 2.1-2.2 ppm.
4-Bromophenylacetamide	The aromatic protons often appear as two distinct doublets in the range of δ 7.3-7.6 ppm, characteristic of a para-substituted benzene ring. ^[1] The amide proton (NH) gives a broad singlet around δ 7.35 ppm. ^[1] The acetyl methyl protons (CH_3) are observed as a singlet at approximately δ 2.18 ppm. ^[1]

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Isomer	Chemical Shift (δ) in ppm
2-Bromophenylacetamide	<p>The carbonyl carbon (C=O) signal is expected around δ 168-170 ppm. The carbon bearing the bromine atom (C-Br) appears at a lower field compared to the other aromatic carbons. Aromatic carbons resonate in the δ 110-140 ppm range. The methyl carbon (CH_3) is found at approximately δ 24-25 ppm.</p>
3-Bromophenylacetamide	<p>The carbonyl carbon (C=O) signal is typically in the δ 168-170 ppm region. The C-Br signal is observed within the aromatic region. The other aromatic carbons appear in the δ 115-140 ppm range. The methyl carbon (CH_3) resonates around δ 24-25 ppm.</p>
4-Bromophenylacetamide	<p>The carbonyl carbon (C=O) is observed at δ 168.36 ppm.^[1] The carbon attached to the bromine (C-Br) is found at δ 116.86 ppm.^[1] The other aromatic carbons appear at δ 136.91, 131.95, and 121.36 ppm.^[1] The methyl carbon (CH_3) signal is at δ 24.63 ppm.^[1]</p>

IR Spectral Data (KBr Pellet)

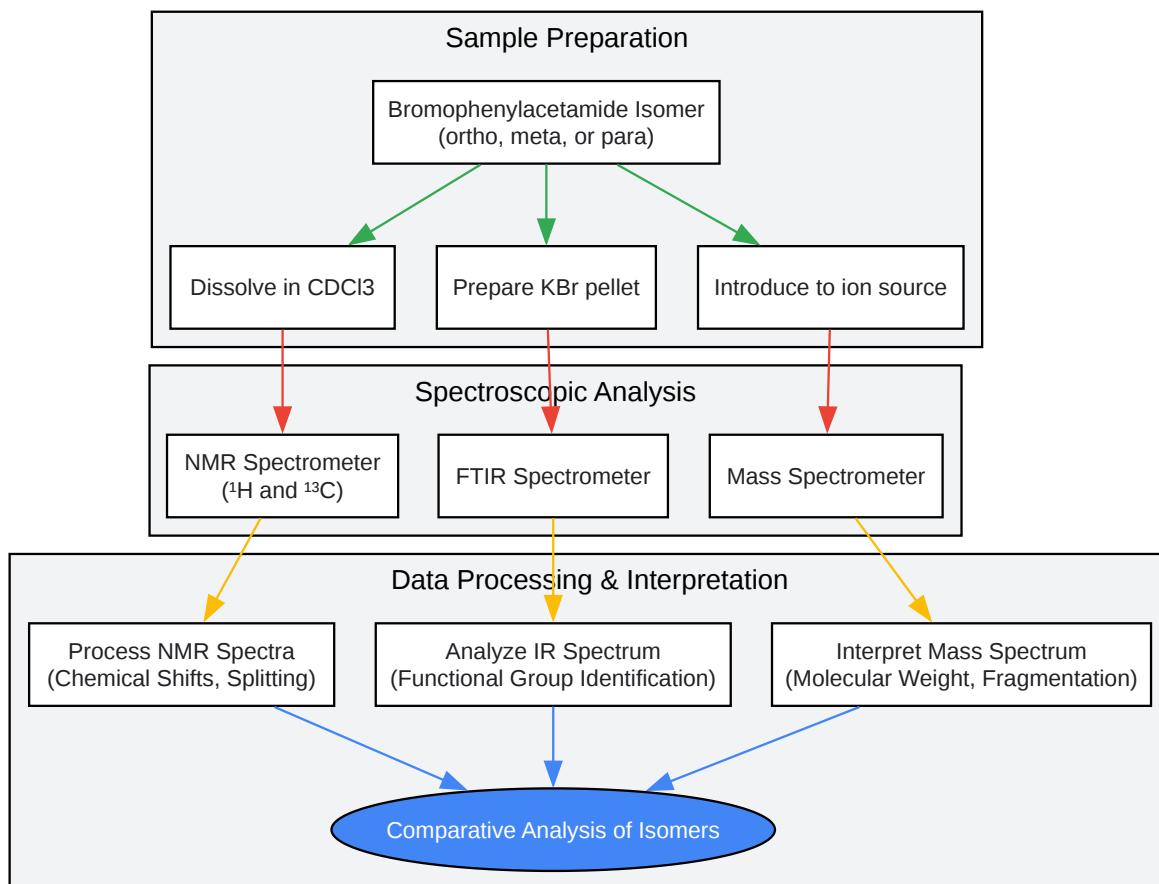
Isomer	Key Absorption Bands (cm ⁻¹)
2-Bromophenylacetamide	N-H stretching is typically observed around 3300 cm ⁻¹ . The C=O (amide I) stretching band appears near 1660 cm ⁻¹ . The N-H bending (amide II) band is found around 1550 cm ⁻¹ . C-Br stretching is observed in the fingerprint region, typically below 700 cm ⁻¹ .
3-Bromophenylacetamide	A strong N-H stretching band is present around 3300 cm ⁻¹ . The C=O (amide I) stretching vibration is prominent near 1670 cm ⁻¹ . The N-H bending (amide II) vibration is located around 1540 cm ⁻¹ . The C-Br stretching frequency is in the lower frequency region of the fingerprint range.
4-Bromophenylacetamide	The N-H stretching vibration is typically seen around 3294 cm ⁻¹ . The C=O (amide I) stretching absorption is strong and appears at approximately 1670 cm ⁻¹ . The N-H bending (amide II) band is observed near 1536 cm ⁻¹ . The C-Br stretching band is present in the fingerprint region.

Mass Spectrometry Data (Electron Ionization)

| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) | | :--- | :--- | | 2-Bromophenylacetamide | 213/215 (due to ⁷⁹Br and ⁸¹Br isotopes)[2][3] | Fragmentation patterns will be specific to the ortho isomer, potentially involving interactions with the adjacent amide group. | | 3-Bromophenylacetamide | 213/215 (isotopic pattern for bromine) | Fragmentation will differ from the ortho and para isomers due to the meta position of the bromine. | | 4-Bromophenylacetamide | 212.98 (reported as m/z)[1] | Common fragments arise from the loss of the acetyl group and subsequent rearrangements. |

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bromophenylacetamide isomers.



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Caption: Experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]

- Sample Preparation: Approximately 5-10 mg of the bromophenylacetamide isomer was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[1][5] The solution was then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[1]
- Data Acquisition: For ^1H NMR, standard acquisition parameters were used. For ^{13}C NMR, a proton-decoupled spectrum was acquired.
- Data Processing: The spectra were referenced to the TMS signal at 0.00 ppm. The chemical shifts (δ) are reported in parts per million (ppm), and the spin-spin coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

- Sample Preparation: A small amount of the solid bromophenylacetamide isomer was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectra were typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet was taken and automatically subtracted from the sample spectrum.
- Data Processing: The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[7]

- Sample Introduction: The sample was introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Electron ionization (EI) was used, where the sample molecules in the gas phase were bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]
- Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.
- Data Interpretation: The mass spectrum was analyzed to determine the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M+2 peak for bromine-containing fragments.

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